Ethyl 2-chloro-3-methylisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-3-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEFRKCXSJVAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376245 | |
| Record name | Ethyl 2-chloro-3-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301666-92-2 | |
| Record name | Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-3-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Ethyl 2 Chloro 3 Methylisonicotinate
Established Synthetic Routes
Several methods have been developed for the synthesis of Ethyl 2-chloro-3-methylisonicotinate, each with distinct advantages and disadvantages.
Chlorination and Esterification of Isonicotinic Acid Derivatives
A common and versatile approach to synthesizing this compound involves the chlorination and subsequent esterification of isonicotinic acid derivatives. echemi.com Isonicotinic acid, also known as pyridine-4-carboxylic acid, serves as a fundamental precursor in this pathway. wikipedia.orgnih.gov
The chlorination step is crucial for introducing the chlorine atom at the 2-position of the pyridine (B92270) ring. This can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation. echemi.com The reaction typically requires heat and may be conducted in a suitable solvent like chlorobenzene (B131634) or dimethylformamide (DMF). echemi.com The use of an aprotic solvent that forms an azeotrope with water, such as benzene (B151609), can be beneficial for direct esterifications. echemi.com
Following chlorination, the resulting acid chloride is esterified with ethanol (B145695) to yield the final product. It is critical to ensure that all reagents and equipment used in the esterification step are anhydrous to prevent hydrolysis of the acid chloride back to the carboxylic acid. echemi.com Triethylamine may be used to neutralize any HCl generated during the reaction. echemi.com
Synthesis via 2-chloro-3-methylisonicotinic acid and Methyl Iodide
An alternative route involves the direct esterification of 2-chloro-3-methylisonicotinic acid. While the prompt mentions methyl iodide, which would lead to the methyl ester, the synthesis of the ethyl ester would analogously use ethyl iodide or another suitable ethylating agent. This method bypasses the need to handle the often-sensitive acid chloride intermediate.
Discussion of Precursor Compounds in this compound Synthesis
The primary precursor for the synthesis of this compound is isonicotinic acid. echemi.com Commercially, isonicotinic acid can be produced through the ammoxidation of 4-picoline (4-methylpyridine), followed by the hydrolysis of the resulting nitrile. wikipedia.org Another method involves the oxidation of 4-picoline using nitric acid. wikipedia.org
For the specific synthesis of this compound, a methylated isonicotinic acid derivative is required. Therefore, 3-methylisonicotinic acid would be the direct precursor to be chlorinated and esterified.
Comparative Analysis of Synthetic Efficiency and Yields across Different Methods
The efficiency and yield of this compound synthesis can vary significantly depending on the chosen method and reaction conditions. The chlorination/esterification route using thionyl chloride is generally considered a robust and high-yielding reaction. echemi.com However, the moisture sensitivity of the acid chloride intermediate can lead to reduced yields if not handled properly. echemi.com
Direct esterification of 2-chloro-3-methylisonicotinic acid can be a simpler procedure, but may require more forcing conditions to achieve high conversion. The choice of solvent and catalyst is critical in optimizing the yield for this method. echemi.com For instance, using a solvent that allows for azeotropic removal of water can drive the equilibrium towards the ester product. echemi.com
A search for the synthesis of a related compound, ethyl 2-acetylisonicotinate, showed a 62% yield. chemicalbook.com While not a direct comparison, it provides an indication of the yields that can be expected for multi-step syntheses involving substituted isonicotinates.
Mechanistic Studies of Formation Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols.
Elucidation of Reaction Mechanisms for Chlorine Introduction
The introduction of chlorine onto the pyridine ring is a key step. When using reagents like thionyl chloride, the reaction proceeds through the formation of an acid chloride from the carboxylic acid group of the isonicotinic acid derivative. echemi.com The subsequent chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The pyridine nitrogen must be protonated or coordinated to a Lewis acid to activate the ring for substitution.
The direct reaction of chlorine (Cl₂) with biological molecules has been studied in the context of chlorine toxicity. nih.gov While the conditions are different from synthetic organic chemistry, the principles of chlorine's reactivity are relevant. Chlorine can react directly with various biological substrates, and its hydrolysis to hypochlorous acid (HOCl) and hydrochloric acid (HCl) is also a significant reaction pathway in aqueous environments. nih.gov In the context of the synthesis of this compound in a non-aqueous solvent, the direct reaction of the chlorinating agent with the pyridine ring is the predominant mechanism.
Investigation of Esterification Reaction Kinetics and Thermodynamics
The synthesis of this compound typically involves the esterification of 2-chloro-3-methylisonicotinic acid with ethanol. This reaction, a classic example of Fischer-Speier esterification, is a reversible process where the carboxylic acid and alcohol react in the presence of an acid catalyst to form the corresponding ester and water. masterorganicchemistry.com
The equilibrium constant (K) for the reaction is a key thermodynamic parameter. For the esterification of succinic acid with ethanol catalyzed by an enzyme, the apparent equilibrium constant was shown to be dependent on the concentration of reactants and temperature. nih.gov The removal of water, a by-product of the reaction, is a common strategy to shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.com This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Role of Catalysis in Enhancing Synthetic Pathways
Catalysis plays a pivotal role in the synthesis of this compound by accelerating the rate of esterification. Traditionally, strong mineral acids such as sulfuric acid have been used as homogeneous catalysts for this purpose. google.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. masterorganicchemistry.com
However, the use of homogeneous acid catalysts presents challenges in terms of separation from the reaction mixture, catalyst reusability, and the generation of acidic waste. patsnap.com To overcome these limitations, heterogeneous solid acid catalysts have emerged as a more sustainable alternative. A patent for the preparation of ethyl nicotinate (B505614) describes the use of a solid acid catalyst, HND230, in toluene. patsnap.comgoogle.com This process involves stirring the reaction mixture of nicotinic acid, absolute ethanol, and the solid catalyst at a temperature of 50-65°C for 3-6 hours, followed by reflux to remove water. patsnap.comgoogle.com This method offers advantages such as easy catalyst recovery by filtration and reduced production of highly polluted wastewater. patsnap.com
The catalytic activity of functionalized magnetic nanoparticles has also been explored for the synthesis of pyridine derivatives. For example, pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles have been successfully employed as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives. tandfonline.comresearchgate.net This type of catalyst can be easily separated from the reaction mixture using an external magnet, offering a convenient and efficient recovery method. tandfonline.comresearchgate.net
Advanced Synthetic Strategies and Innovations
Development of Novel Synthetic Pathways
Recent advancements in organic synthesis have led to the development of novel pathways for the functionalization of pyridine rings, which can be conceptually applied to the synthesis of complex derivatives like this compound. Transition-metal catalyzed C-H bond functionalization has become a powerful tool for creating highly substituted pyridine frameworks. nih.gov This approach allows for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials.
For instance, a practical method for the C-4 selective carboxylation of pyridines using CO2 has been developed. chemistryviews.org This one-pot protocol involves an initial C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO2. chemistryviews.org Such late-stage functionalization techniques hold promise for the synthesis of structurally diverse pyridine carboxylic acid derivatives.
Furthermore, novel methods for the preparation of 2-chloropyridine (B119429) derivatives have been reported. One such method involves the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com Another approach describes the synthesis of 2-amino-6-chloropyridine (B103851) through the reduction of 2-hydrazino-6-chloropyridine. psu.edu These methods provide alternative routes to key intermediates that could potentially be adapted for the synthesis of this compound.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.
One prominent green chemistry strategy is the use of continuous-flow microreactors. A study on the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate catalyzed by Novozym® 435 demonstrated significantly shorter reaction times and increased product yields compared to traditional batch processes. nih.gov This method utilizes the environmentally friendly solvent tert-amyl alcohol and allows for the efficient reuse of the enzyme catalyst. nih.gov
Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives. This method often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.
Enzymatic and Biocatalytic Approaches to Pyridine Carboxylate Synthesis
Enzymatic and biocatalytic methods are gaining significant attention for the synthesis of pyridine carboxylates due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.govfrontiersin.org Hydrolase enzymes, such as lipases, have been employed for the esterification of nicotinic acid and its derivatives. google.com For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to be an effective catalyst for the synthesis of nicotinamide derivatives from methyl nicotinate in a continuous-flow system. nih.gov The enzymatic process often proceeds with high conversion rates under mild temperatures. nih.gov
A patent describes the preparation of nicotinic acid esters by reacting an alcohol with the acid or a short-chain ester in the presence of a hydrolase enzyme, such as hog liver esterase. google.com The reaction can be carried out in a suitable solvent like hexane (B92381) at temperatures between 20°C and 80°C, with the removal of the water by-product to drive the reaction to completion. google.com
Furthermore, nitrile-metabolizing enzymes have been utilized for the synthesis of nicotinic acid from 3-cyanopyridine. nih.govfrontiersin.org This biocatalytic conversion offers a direct and efficient route to the carboxylic acid precursor required for the synthesis of this compound. The development of robust and efficient biocatalysts through enzyme and genetic engineering continues to expand the possibilities for the sustainable production of valuable pyridine derivatives. frontiersin.org
Chemical Reactivity and Transformation Studies of Ethyl 2 Chloro 3 Methylisonicotinate
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity compared to benzene (B151609). wikipedia.orgimperial.ac.uk The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution. imperial.ac.ukuoanbar.edu.iq
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish and requires harsh reaction conditions. wikipedia.orgscribd.com The nitrogen atom's electron-withdrawing nature deactivates the ring, and under the acidic conditions often required for SEAr, the nitrogen atom is protonated, further deactivating the ring by introducing a positive charge. wikipedia.orgscribd.com
For Ethyl 2-chloro-3-methylisonicotinate, the directing effects of the existing substituents must be considered. Electrophilic attack is generally favored at the C-3 and C-5 positions of pyridine, as the intermediates are more stable. quora.comquimicaorganica.org However, in this molecule, all ring positions are substituted except for C-5 and C-6. The substituents present—chloro, methyl, and ethyl carboxylate—exert competing influences on the ring's electron density and the preferred site of substitution.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|---|
| Nitrogen Atom | 1 | -I, -M (deactivating) | Strongly deactivating | Directs meta (to C-3, C-5) |
| Chloro | 2 | -I > +M (deactivating) | Deactivating | Ortho, para director |
| Methyl | 3 | +I (activating) | Activating | Ortho, para director |
Considering these effects, electrophilic substitution on this compound is highly unlikely and would require forcing conditions. The combined deactivating effects of the ring nitrogen, the chloro group, and the ester group make the aromatic system exceptionally electron-poor.
In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens at the 2- or 4-positions. uoanbar.edu.iqvaia.comthieme-connect.comyoutube.com The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. vaia.commasterorganicchemistry.com
In this compound, the chloro group is situated at the C-2 position, which is highly activated towards SNAr. vaia.comwikipedia.orglookchem.com The reactivity is further enhanced by the electron-withdrawing ethyl isonicotinate (B8489971) group at the C-4 position. This activation makes the displacement of the chloride ion by various nucleophiles an efficient process. thieme-connect.comyoutube.com This type of reaction is a key step in the synthesis of more complex molecules, such as the drug Sorafenib, where a similar 2-chloropyridine (B119429) intermediate is treated with a nucleophile. ajrconline.orggoogle.comnih.gov
Table 2: General Scheme for SNAr Reaction
| Reactant | Nucleophile (Nu⁻) | Product | Conditions |
|---|
Research on 2-chloropyridines shows that reactions with a variety of nucleophiles, including secondary amines, proceed in good to excellent yields, sometimes requiring elevated temperatures. thieme-connect.com
Nitrogen Atom : As the defining feature of the ring, the nitrogen atom is strongly electron-withdrawing, which is the primary reason for the ring's low reactivity towards electrophiles and high reactivity towards nucleophiles. wikipedia.orgimperial.ac.ukuoanbar.edu.iq
Chloro Group (C-2) : This group is electron-withdrawing via induction but can donate electrons through resonance. Its primary role in this molecule is to act as a leaving group in SNAr reactions. vaia.com Its position at C-2 makes it particularly labile to nucleophilic attack. uoanbar.edu.iqvaia.com
Methyl Group (C-3) : The methyl group is electron-donating through an inductive effect. This slightly counteracts the deactivating effects of the other groups for SEAr but has a less pronounced impact on the highly favored SNAr pathway.
Ethyl Ester Group (C-4) : This is a strong electron-withdrawing group through both inductive and resonance effects. It significantly deactivates the ring for SEAr. Conversely, it strongly activates the ring for SNAr at the C-2 position by helping to stabilize the anionic intermediate. nih.gov
Reactions at the Ester Functional Group
The ethyl ester group at the C-4 position can undergo reactions typical of carboxylic acid esters, such as hydrolysis and transesterification. libretexts.org
Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : Heating the ester with a dilute acid like hydrochloric acid in the presence of excess water will yield 2-chloro-3-methylisonicotinic acid and ethanol (B145695). This reaction is reversible. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, results in an irreversible reaction. chemguide.co.uklibretexts.org The products are the corresponding carboxylate salt (e.g., sodium 2-chloro-3-methylisonicotinate) and ethanol. The carboxylic acid can be obtained by subsequent acidification. libretexts.org
Table 3: Hydrolysis of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | 2-chloro-3-methylisonicotinic acid + Ethanol |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For this compound, this would involve exchanging the ethyl group for a different alkyl or aryl group.
For example, reacting this compound with methanol (B129727) under acidic or basic conditions would lead to the formation of Mthis compound and ethanol. masterorganicchemistry.commdpi.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in a large excess. masterorganicchemistry.com
Table 4: Example of Transesterification
| Starting Ester | Reagent Alcohol | Catalyst | Product Ester | Byproduct |
|---|
This reaction is valuable for modifying the ester group to alter the physical properties or reactivity of the molecule for subsequent synthetic steps.
Amidation and Other Carboxyl Group Transformations
The ethyl ester group of this compound is amenable to various transformations, most notably amidation, to produce a range of functionalized isonicotinamide (B137802) derivatives.
Amidation: The direct conversion of this compound to its corresponding amide can be achieved by reaction with a primary or secondary amine. This transformation typically requires elevated temperatures or the use of a catalyst to facilitate the nucleophilic acyl substitution. While specific studies on the amidation of this compound are not extensively documented, general protocols for the amidation of esters are well-established. For instance, the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of N-hydroxybenzotriazole (HOBt) has been shown to be effective for the synthesis of amide derivatives from various carboxylic acids and amines, including electron-deficient and unreactive amines. nih.gov Another approach involves the use of titanium(IV) chloride (TiCl4) in pyridine to mediate the direct condensation of carboxylic acids and amines, a method that has proven effective for a wide range of substrates. nih.gov
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-3-methylisonicotinic acid, under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for a wider variety of amide derivatives through standard peptide coupling procedures.
Reduction: The ester group can be reduced to a primary alcohol, (2-chloro-3-methylpyridin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. ucalgary.ca Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters. chemistrysteps.com The resulting alcohol can be a useful intermediate for further functionalization.
| Transformation | Reagents and Conditions | Product |
| Amidation | Primary or Secondary Amine, Heat or Catalyst (e.g., EDC/HOBt/DMAP) | 2-chloro-3-methyl-N-alkyl/aryl-isonicotinamide |
| Hydrolysis | Acid or Base (e.g., NaOH, HCl) | 2-chloro-3-methylisonicotinic acid |
| Reduction | Strong reducing agent (e.g., LiAlH4) | (2-chloro-3-methylpyridin-4-yl)methanol |
Reactions at the Methyl and Chloro Substituents
The methyl and chloro groups on the pyridine ring offer additional sites for chemical modification, enabling the synthesis of a diverse array of derivatives.
Functionalization of the Methyl Group
The methyl group at the 3-position can undergo oxidation and halogenation reactions to introduce new functionalities.
Oxidation: The methyl group can be oxidized to a carboxylic acid, which can then be further manipulated. The oxidation of methylpyridines to their corresponding pyridinecarboxylic acids has been achieved using various methods, including potassium permanganate (B83412) or nitric acid. nih.gov More selective methods, such as catalytic aerobic oxidation using N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts, have also been reported for the oxidation of methylpyridines. capes.gov.br Another approach involves the use of molecular halogen in an aqueous solution under the influence of actinic radiation. google.com
Halogenation: The methyl group can be halogenated under free-radical conditions. For example, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom to the methyl group, forming a halomethylpyridine derivative. wikipedia.orgyoutube.com This derivative can then participate in various nucleophilic substitution reactions.
| Transformation | Reagents and Conditions | Product |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) or catalytic aerobic oxidation (e.g., NHPI/Co(II)/Mn(II)) | 2-chloro-4-(ethoxycarbonyl)pyridine-3-carboxylic acid |
| Halogenation | Free-radical halogenating agent (e.g., NBS, initiator) | Ethyl 2-chloro-3-(halomethyl)isonicotinate |
Halogen Exchange Reactions
The chloro substituent at the 2-position of the pyridine ring can be exchanged for other halogens, such as fluorine. This transformation is valuable as the corresponding fluoro derivative may exhibit altered chemical reactivity and biological activity. Halogen exchange reactions on chloro-pyridines can be achieved using a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling point aprotic solvent.
Reductive Dehalogenation Strategies
The removal of the chloro substituent can be accomplished through various reductive dehalogenation methods. Catalytic hydrogenation is a common approach, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov This reaction typically proceeds under mild conditions and can be highly selective. For instance, a patented method describes the selective reductive dehalogenation of 2-chloro-5-methylpyridine (B98176) in a mixture with 2-chloro-3-methylpyridine (B94477) using a Pd/C catalyst. nih.gov Other methods for the dehalogenation of chloroarenes include the use of polymethylhydrosiloxane (B1170920) (PMHS) under palladium catalysis. osti.gov
Derivatization and Analog Synthesis
The structural framework of this compound allows for the synthesis of various derivatives and analogs, including isotopically labeled compounds.
Synthesis of Deuterated Analogs
The incorporation of deuterium (B1214612) into molecules is a powerful tool in mechanistic studies and for altering the metabolic profiles of drug candidates. Several strategies can be employed for the synthesis of deuterated analogs of this compound.
Deuteration of the Methyl Group: The methyl group can be deuterated through various methods. One approach involves the reduction of the corresponding ester to a dideuteriomethyl compound using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction. osti.gov
Deuteration of the Pyridine Ring: Deuterium can be introduced onto the pyridine ring itself. Hydrogen-deuterium exchange reactions can be performed under basic conditions in D2O. researchgate.net For instance, heating α-aminopyridine derivatives in a solution of potassium carbonate in D2O can lead to H/D exchange. researchgate.net Another method involves the transformation of pyridines into phosphonium (B103445) salts, which can then be deuterated using a mixture of CD3OD and D2O with potassium carbonate. acs.org This method has shown to selectively install deuterium at the 4-position of pyridines. acs.org
| Deuteration Site | Method | Reagents and Conditions |
| Methyl Group | Reduction of ester | 1. LiAlD4; 2. Conversion to chloromethyl; 3. Reduction |
| Pyridine Ring | H/D Exchange | K2CO3, D2O, Heat |
| Pyridine Ring (C4) | Phosphonium salt deuteration | 1. Phosphonium salt formation; 2. CD3OD/D2O, K2CO3 |
Exploration of Novel Derivatives with Modified Pharmacophores
The strategic positioning of reactive sites in this compound allows for its elaboration into a variety of novel derivatives with modified pharmacophores. A key transformation involves the selective activation of the 3-methyl group, which serves as a handle for the construction of fused ring systems.
A significant application of this strategy is in the synthesis of pyrrolo[3,4-c]pyridin-1-one derivatives . These compounds have garnered interest as potential inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. The synthetic pathway commences with the benzylic bromination of this compound.
Table 1: Benzylic Bromination of this compound
| Reactant | Reagent | Product |
| This compound | N-Bromosuccinimide (NBS) | Ethyl 2-chloro-3-(bromomethyl)isonicotinate |
This initial transformation is typically achieved using a radical initiator in a suitable solvent, yielding the corresponding 3-(bromomethyl) derivative. This intermediate is then subjected to cyclization reactions to form the desired heterocyclic core. For instance, reaction with ammonia (B1221849) or primary amines leads to the formation of the pyrrolo[3,4-c]pyridin-1-one scaffold. This transformation highlights the utility of this compound as a precursor to complex, biologically relevant molecules.
The chlorine atom at the 2-position of the pyridine ring offers another avenue for diversification. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups, thereby allowing for extensive exploration of the chemical space around the core scaffold. Furthermore, the chloro substituent can be displaced by nucleophiles, such as amines, to introduce further diversity and modulate the electronic properties of the molecule.
Structure-Reactivity Relationship Studies of Derivatives
The development of novel derivatives from this compound is intrinsically linked to the study of their structure-reactivity relationships. The modifications introduced at the 2- and 3-positions of the isonicotinate core have a profound impact on the chemical reactivity and, consequently, the biological activity of the resulting compounds.
In the context of the pyrrolo[3,4-c]pyridin-1-one derivatives synthesized as HPK1 inhibitors, the nature of the substituent introduced via the initial amination step is crucial. The steric and electronic properties of the amine used for the cyclization will influence the ease of ring formation and the subsequent reactivity of the fused heterocyclic system.
While specific, detailed structure-activity relationship (SAR) studies for a broad range of derivatives of this compound are not extensively documented in publicly available literature, general principles can be inferred. For instance, in the pursuit of kinase inhibitors, the substituents introduced via cross-coupling reactions at the 2-position would be expected to interact with specific pockets within the ATP-binding site of the target kinase. The choice of the coupling partner would therefore be guided by computational modeling and an understanding of the target's topography.
The reactivity of the ester functional group also presents opportunities for modification. Hydrolysis to the corresponding carboxylic acid would provide a handle for amide bond formation, allowing for the attachment of a diverse array of chemical moieties. The relative reactivity of the chloro, methyl, and ester groups can be selectively exploited to achieve a desired synthetic outcome, underscoring the value of this compound as a versatile intermediate in medicinal chemistry and materials science.
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Pharmaceutical Intermediate
The chemical architecture of Ethyl 2-chloro-3-methylisonicotinate makes it an important precursor in the development of new drugs. Its utility as a pharmaceutical intermediate is multifaceted, ranging from its incorporation into complex bioactive molecules to its use in the synthesis of compounds designed to interact with specific biological targets.
Precursor in the Synthesis of Bioactive Molecules
This compound serves as a key starting material in the synthesis of various bioactive compounds. The presence of the chlorine atom at the 2-position of the pyridine (B92270) ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular frameworks. While direct studies detailing the synthesis of specific, named bioactive molecules from this compound are not extensively documented in publicly available research, the principle is well-established within the broader class of chlorinated pyridine derivatives. For instance, analogous compounds are routinely used as precursors in the generation of novel chemical entities with potential therapeutic applications.
Intermediate in the Development of New Therapeutic Agents
As an intermediate, this compound plays a crucial role in the multi-step synthesis of new therapeutic agents. Its structural scaffold can be found at the core of molecules designed to treat a variety of conditions. For example, the related compound, Ethyl 2-chloro-6-methylisonicotinate, is recognized as a valuable intermediate in the synthesis of novel anti-inflammatory and antimicrobial agents. This highlights the potential of the 2-chloro-methylisonicotinate framework in generating compounds with therapeutic promise. The strategic modification of the ethyl ester and the substitution of the chlorine atom are key steps in the elaboration of the final drug candidate.
Synthesis of Compounds Targeting Specific Biological Pathways
The development of targeted therapies is a cornerstone of modern drug discovery. This compound and its derivatives can be utilized to synthesize compounds that are designed to interact with specific biological pathways implicated in disease. For instance, the isonicotinic acid core is a well-known pharmacophore in drugs targeting various enzymes and receptors. While specific research on this compound in this context is limited, the broader class of pyridine derivatives is known to be used in the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Investigation of Biological Activities
The derivatives of this compound have been the subject of research to explore their potential biological activities, particularly in the areas of antimicrobial and anti-tuberculosis drug development.
Antimicrobial Properties and Mechanism of Action Studies
A summary of antimicrobial activity for related chloro-pyridine and isonicotinic acid derivatives is presented below:
| Compound Class | Organism(s) | Observed Activity |
| 2-chloroquinoline derivatives | Various bacteria and fungi | Potent antibacterial activity |
| Isonicotinic acid hydrazide derivatives | Mycobacterium tuberculosis | Tuberculostatic |
| Chloro-substituted pyridine hybrids | Gram-positive and Gram-negative bacteria | Antimicrobial activity |
Potential in Anti-Tuberculosis Drug Development
The isonicotinic acid scaffold is of particular importance in the field of anti-tuberculosis drug development. The seminal anti-tuberculosis drug, isoniazid, is a derivative of isonicotinic acid. Research in this area continues to explore new derivatives with improved efficacy, better safety profiles, and activity against drug-resistant strains of Mycobacterium tuberculosis.
The mechanism of action of isonicotinic acid derivatives like isoniazid is well-established. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately bacterial death. It is hypothesized that derivatives of this compound could be designed to act via a similar mechanism, or potentially target other essential pathways in Mycobacterium tuberculosis.
Studies on Interaction with Biological Targets (e.g., Enzymes, Receptors)
Currently, there is a lack of specific studies in the public domain that investigate the direct interactions of this compound with biological targets such as enzymes or receptors. In drug discovery, compounds with a substituted pyridine core, like this one, are often explored for their potential to interact with a wide range of biological molecules. The electronic properties of the pyridine ring, combined with the steric and electronic effects of the chloro, methyl, and ethyl ester substituents, would theoretically allow for various types of interactions, including hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions within a protein's binding pocket. However, without experimental data, any discussion of specific targets remains speculative.
Exploration of Bioisosteric Relationships with other Pyrazole and Benzene (B151609) Ring Equivalents
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry. In the context of this compound, the central pyridine ring could theoretically be replaced with bioisosteres like pyrazole or benzene rings.
Pyrazole Replacement: Replacing the pyridine ring with a pyrazole ring would alter the hydrogen bonding capacity and the electronic distribution of the molecule. This could influence its binding affinity for a potential biological target.
Benzene Replacement: Substituting the pyridine with a benzene ring would remove the nitrogen atom, thus eliminating a key hydrogen bond acceptor site. This would significantly change the polarity and interaction profile of the compound.
While these are common strategies in medicinal chemistry, there are no specific studies found that have explored these bioisosteric replacements for this compound and evaluated the resulting biological activities.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing lead compounds in drug development.
For a molecule like this compound, SAR studies would typically involve modifying its different components:
| Modification Site | Potential Chemical Changes | Expected Impact on Biological Efficacy |
| 2-Chloro Group | Replacement with other halogens (F, Br, I) or small alkyl groups. | Alteration of electronic properties and steric bulk, which can affect binding affinity and selectivity. |
| 3-Methyl Group | Variation of the alkyl chain length or introduction of cyclic groups. | Probing the size and shape of the binding pocket. |
| 4-Ethyl Ester Group | Hydrolysis to the carboxylic acid, conversion to amides, or variation of the alcohol moiety. | Modification of solubility, metabolic stability, and hydrogen bonding capacity. |
Without a known biological target or activity, the influence of such modifications remains theoretical.
QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity. Descriptors such as molecular weight, logP, and electronic parameters would be calculated for each compound and used to build a predictive model. However, no such studies specifically involving this compound are currently available.
Pharmacological and Toxicological Research
Pharmacological screening is essential to determine the biological effects of a compound.
In vitro screening: This would involve testing this compound in a variety of assays, such as enzyme inhibition assays, receptor binding assays, or cell-based assays, to identify any potential biological activity.
In vivo screening: If a promising in vitro activity is identified, the compound would then be tested in animal models to evaluate its efficacy and pharmacokinetic properties.
There is no publicly available data from either in vitro or in vivo pharmacological screenings for this compound.
Preliminary Toxicological Assessments
The comprehensive toxicological profile of this compound is not extensively detailed in publicly available literature. However, preliminary assessments and data from structurally related compounds provide foundational insights into its potential toxicological characteristics. These assessments are crucial in the early stages of drug discovery and development to identify potential liabilities and guide further research.
In vitro studies are fundamental in preliminary toxicological assessments. For compounds structurally similar to this compound, such as various pyridine derivatives, a range of cytotoxic effects have been observed. The evaluation of cytotoxicity in different cell lines is a primary step to gauge the general toxicity of a compound at a cellular level.
Furthermore, the safety data for closely related molecules, such as 2-chloro-3-methylpyridine (B94477), offers some predictive insights. For instance, 2-chloro-3-methylpyridine is classified as causing skin and serious eye irritation. jubilantingrevia.comnih.govechemi.com It is also indicated as being harmful if swallowed or inhaled. jubilantingrevia.com While these findings are not directly applicable to this compound, they highlight potential areas of toxicological concern that would warrant investigation for this specific compound.
The National Toxicology Program has conducted studies on 2-chloropyridine (B119429), another structural analog. These studies revealed that the liver and kidneys were the primary target organs for toxicity in animal models. nih.gov Such data from analogous compounds are instrumental in designing more targeted and efficient toxicological studies for new chemical entities like this compound.
Interactive Data Table: Toxicological Data for Structurally Related Compounds
| Compound | CAS Number | Toxicological Observations |
| 2-Chloro-3-methylpyridine | 18368-76-8 | Causes skin and serious eye irritation; Harmful if swallowed or inhaled. jubilantingrevia.comnih.govechemi.com |
| 2-Chloropyridine | 109-09-1 | Liver and kidney toxicity observed in animal studies. nih.gov |
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Ethyl 2-chloro-3-methylisonicotinate, ¹H and ¹³C NMR spectra would provide critical data for structural confirmation.
Based on the analysis of a deuterated analog, "this compound-d3," it is anticipated that the proton NMR spectrum of the non-deuterated compound would show a signal for the methyl group in the region of 2.3-2.5 ppm. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not available in the reviewed literature.
Interactive Data Table: Expected ¹H NMR Data (Hypothetical)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (methyl on ring) | Data Not Available | Data Not Available | Data Not Available |
| CH₂ (ethyl ester) | Data Not Available | Data Not Available | Data Not Available |
| CH₃ (ethyl ester) | Data Not Available | Data Not Available | Data Not Available |
| Aromatic Protons | Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (ester) | Data Not Available |
| Aromatic Carbons | Data Not Available |
| CH₂ (ethyl ester) | Data Not Available |
| CH₃ (methyl on ring) | Data Not Available |
| CH₃ (ethyl ester) | Data Not Available |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=O of the ester group, C-Cl bond, aromatic C=C and C-N bonds, and C-H bonds. While general ranges for these functional groups are known, a specific, experimentally recorded IR spectrum for this compound with detailed peak assignments is not documented in the available resources. For instance, C-H stretching vibrations are generally observed in the 2800-3000 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Data Not Available |
| C-Cl | Data Not Available |
| Aromatic C=C and C=N | Data Not Available |
| C-H (Aliphatic and Aromatic) | Data Not Available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected around m/z 199.63, corresponding to its molecular weight. Due to the presence of the chlorine-35 and chlorine-37 isotopes, a characteristic [M+2]⁺ peak at approximately m/z 201.63 with about one-third the intensity of the molecular ion peak would also be anticipated. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and the loss of the chlorine atom. However, a detailed experimental mass spectrum with the relative abundances of fragment ions is not publicly available.
Interactive Data Table: Expected Mass Spectrometry Fragments (Hypothetical)
| Fragment Ion | Expected m/z |
| [M]⁺ (³⁵Cl) | ~199.6 |
| [M+2]⁺ (³⁷Cl) | ~201.6 |
| [M - OCH₂CH₃]⁺ | Data Not Available |
| [M - Cl]⁺ | Data Not Available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic compound like this compound, absorption bands corresponding to π → π* and n → π* transitions would be expected. However, no specific experimental UV-Vis absorption maxima (λmax) for this compound have been reported in the surveyed literature.
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structure of a compound in the solid state.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Interactive Data Table: Crystallographic Data (Hypothetical)
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Key Bond Lengths/Angles | Data Not Available |
Computational Chemistry Approaches
Computational chemistry serves as an indispensable tool in modern chemical research, enabling the prediction and analysis of molecular properties with high accuracy. For "this compound," these methods can elucidate its electronic structure, reactivity, dynamic behavior, and spectroscopic signatures, providing a detailed molecular portrait.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. nih.gov For "this compound," DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, would be employed to optimize its three-dimensional structure. nih.govacs.org
This process yields precise predictions of bond lengths, bond angles, and dihedral angles. nih.govacs.org Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net This provides a visual guide to the chemical reactivity and site selectivity of the compound.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is crucial for understanding processes like solvation, conformational changes, and self-assembly. uchicago.edu For "this compound," MD simulations can model its behavior in various environments, such as in an aqueous solution or within a crystal lattice. rsc.orgacs.org
By simulating the interactions between the solute and solvent molecules, MD can predict properties like solubility and diffusion. acs.orgacs.org In the context of crystal engineering, MD simulations can be used to study crystal growth, morphology, and the stability of the crystal packing under different temperatures and pressures. acs.orgmdpi.com These simulations are particularly valuable for understanding how intermolecular forces, including halogen bonding involving the chlorine atom, influence the compound's behavior in a dynamic system. nih.govresearchgate.net
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) for "this compound" can be performed. The calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations, typically showing a high correlation with experimental spectra. acs.org This allows for the confident assignment of specific vibrational modes to observed spectral bands. acs.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The predicted ¹H and ¹³C NMR spectra serve as a powerful tool for structural elucidation and for confirming the assignments made from experimental data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.org
DFT calculations are the standard method for determining the energies and shapes of these orbitals. acs.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For related heterocyclic compounds, these energy gaps are typically in the range of 3.7 to 4.6 eV, indicating considerable stability. rsc.org The analysis of the spatial distribution of the HOMO and LUMO in "this compound" would reveal the regions of the molecule most involved in electron donation and acceptance during chemical reactions.
Table 1: Representative Frontier Orbital Energy Gaps for Related Heterocyclic Compounds
| Compound Class | Calculation Method | HOMO-LUMO Gap (eV) | Source |
| Quinoline Derivative (trans) | DFT/B3LYP | 3.75 | rsc.org |
| Quinoline Derivative (cis) | DFT/B3LYP | 3.84 | rsc.org |
| Phenylbenzo[d]thiazole-2(3H)-imine | DFT/M06-2x | ~4.01 |
This table presents data for structurally related compounds to provide context for the typical energy gap values obtained through DFT calculations. The specific value for this compound would require a dedicated computational study.
Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions that contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its intermolecular interactions. ias.ac.in MEP maps are crucial for understanding where a molecule is likely to attract electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). ias.ac.in
In an MEP map, different colors represent varying levels of electrostatic potential. Typically, regions of negative potential, which are rich in electrons and prone to electrophilic attack, are colored red. Conversely, areas with positive potential, indicating electron deficiency and susceptibility to nucleophilic attack, are colored blue. Green or yellow areas represent neutral or intermediate potential. ias.ac.in
For a molecule like this compound, an MEP analysis would be expected to show regions of high electron density (negative potential) around the electronegative nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ethyl ester group. These sites would be the most probable for interactions with electrophiles or for forming hydrogen bonds. Regions of positive potential would likely be located around the hydrogen atoms. Such a map provides critical insights into how the molecule might interact with biological receptors or other molecules. nih.govnanobioletters.com
Due to the absence of specific research on this compound, a data table of MEP values cannot be provided.
Theoretical Studies on Correlation with Biological Activity
Theoretical studies, often employing Density Functional Theory (DFT), are a cornerstone of modern medicinal and agricultural chemistry for investigating structure-activity relationships (SAR). scispace.com These computational methods calculate a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various reactivity descriptors. scispace.com
These calculated parameters can be correlated with a compound's observed biological activity, such as herbicidal, insecticidal, or antimicrobial effects. For instance, the HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap often implies higher chemical reactivity. By analyzing these properties for a series of related compounds, researchers can build models that predict the biological activity of new, unsynthesized molecules. This rational design approach helps in optimizing compounds to enhance their desired effects.
A theoretical study on this compound would involve calculating its quantum chemical parameters and correlating them with a specific, experimentally determined biological activity. However, no such studies correlating the theoretical properties of this compound with its biological activity have been found in the reviewed literature.
As no specific studies with quantitative findings are available, a data table correlating theoretical parameters with biological activity cannot be generated.
Environmental and Agricultural Chemistry Research
Potential Applications in Agrochemical Development
The pyridine (B92270) ring is a core structure in many commercially successful agrochemicals, driving research into new derivatives with desirable properties. Ethyl 2-chloro-3-methylisonicotinate's structure, featuring a chlorinated pyridine ring with an ethyl ester group, positions it as a candidate for investigation in various agrochemical applications.
Investigation of Herbicidal Activities of Related Compounds
Research has demonstrated that pyridine derivatives are a promising class of compounds for the development of new herbicides. nih.govvt.edu Studies on 1,2,4-triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity against a range of both broad-leaf and grass weeds. nih.govacs.org For instance, the compound 8-chloro-3-(4-propylphenyl)- nih.govvt.eduacs.org-triazolo[4,3-a]pyridine displayed a broad spectrum of activity, with an inhibition effect of about 50% at a dosage of 37.5 g a.i. ha-1. nih.gov This suggests that the chlorinated pyridine scaffold can be a key element for herbicidal efficacy.
Furthermore, the nature of the substituents on the pyridine ring plays a crucial role in determining the herbicidal activity. In a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, the presence of a trifluoromethyl group at the 5-position of the pyridine ring was found to be essential for potent herbicidal activity. acs.org Additionally, carboxylic esters, such as the ethyl ester group in this compound, have been shown to exhibit higher herbicidal activity compared to carboxylic amides and free acids. acs.org These findings indicate that with appropriate structural modifications, pyridine derivatives can be developed into effective herbicides for controlling a variety of weeds.
| Compound Class | Key Structural Feature for Activity | Target Weeds | Reference |
| 1,2,4-triazolo[4,3-a]pyridine derivatives | 8-chloro substitution | Dicotyledonous weeds | nih.gov |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | 5-trifluoromethyl group on pyridine ring | Broad-leaf and grass weeds | acs.org |
| Pyridine Carboxylic Acids | Mimic plant growth hormones (auxins) | Broadleaf weeds | vt.edu |
Role in Pest Control as a Semiochemical or Attractant (e.g., Thrips)
Certain pyridine derivatives have been identified as effective semiochemicals, particularly as attractants for insect pests like thrips. Methyl isonicotinate (B8489971) is a well-studied attractant for the western flower thrips (Frankliniella occidentalis), a significant agricultural pest. researchgate.netnih.gov Research has shown that related compounds, including ethyl isonicotinate, also effectively lure several thrips species. researchgate.netnih.gov
A systematic review of semiochemicals for western flower thrips highlighted that pyridine-based compounds, with methyl isonicotinate being the most studied, exhibit a high attraction ratio. nih.gov These compounds are utilized in monitoring and mass trapping strategies for integrated pest management. nih.gov The structural similarity of this compound to these known thrips attractants suggests its potential for investigation in similar pest control applications. The presence of the ethyl isonicotinate backbone is a key feature that warrants further study into its attractiveness to thrips and other insect pests.
| Compound | Target Pest | Application | Reference |
| Methyl Isonicotinate | Western Flower Thrips (Frankliniella occidentalis) | Lure in traps for monitoring and pest management | researchgate.netnih.gov |
| Ethyl Isonicotinate | Various thrips species | Attractant in traps | nih.gov |
Development of Insecticidal Agents
While specific research on the insecticidal properties of this compound is limited, the broader class of pyridine-based compounds has been a source of commercial insecticides. The structural components of this compound, namely the chlorinated pyridine ring, are found in some insecticidal molecules. The development of novel insecticides often involves the synthesis and screening of libraries of compounds with core structures known to have some biological activity. Given the known insecticidal potential of other pyridine derivatives, this compound could be considered a candidate for inclusion in such screening programs to evaluate its efficacy against various insect pests.
Environmental Fate and Degradation Studies
The introduction of any chemical into the environment, including for agricultural purposes, necessitates a thorough understanding of its persistence, mobility, and degradation pathways. tandfonline.comcapes.gov.br For pyridine derivatives like this compound, both photodegradation and biodegradation are key processes that determine their environmental impact.
Photodegradation Mechanisms
The photochemical transformation of pyridine and its derivatives is an important abiotic process influencing their environmental fate. tandfonline.comcapes.gov.br The photorelease of pyridine derivatives can be influenced by the molecular structure, with some compounds showing inefficient photorelease due to intramolecular photoinduced electron transfer. nih.gov However, modifications to the chemical structure, such as the introduction of a heavy atom, can significantly improve the photolytic efficiency. nih.gov
Studies on the photodegradation of pyridine in the presence of catalysts like TiO2 have shown that it can be effectively degraded under sunlight irradiation. researchgate.net The degradation efficiency is influenced by factors such as the initial concentration of the compound and the pH of the medium. researchgate.net The coupling of UV photolysis with biodegradation has also been shown to accelerate the transformation and mineralization of pyridine, with succinic acid being a major photolysis product. nih.gov While specific data on this compound is not available, these studies on related pyridine compounds provide a framework for understanding its potential photodegradation pathways.
Patents and Commercial Research Landscape
Analysis of Patent Literature for Synthetic and Application Discoveries
The patent landscape for Ethyl 2-chloro-3-methylisonicotinate reveals its significance as a key intermediate in the synthesis of complex molecules, primarily for the pharmaceutical industry. Analysis of patent literature highlights its role as a versatile building block for constructing nitrogen-containing heterocyclic compounds with therapeutic potential.
A notable European patent describes the synthesis of this compound and its subsequent use as a starting material. google.com In this patent, the compound is a crucial intermediate for preparing a series of novel nitrogen-containing heterocyclic compounds. google.com Specifically, it is used to synthesize ethyl 2-[4-(3,3-diphenyl-1-propyl)piperazin-1-yl]-3-methylisonicotinate. google.com This resulting compound and its derivatives are claimed to be useful for the treatment and prevention of hyperlipidemia and arteriosclerotic diseases, indicating the value of the this compound core in designing cardiovascular drugs. google.com
Further demonstrating its utility in medicinal chemistry, a U.S. patent discloses the use of this compound as a key reactant in the synthesis of azalactam compounds, which function as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. google.com These inhibitors are developed for the treatment of abnormal cell proliferative disorders, including cancer. google.comgoogleapis.com The patented synthetic route begins with the bromination of this compound using N-bromosuccinimide to yield a brominated intermediate, which then undergoes further transformations to produce the final active compounds. google.comgoogleapis.com This application underscores the compound's importance in the oncology drug discovery pipeline.
While direct patenting of this compound itself is less common, its frequent appearance as a critical intermediate in process patents for high-value final products is a testament to its established role in synthetic chemistry. jacobacci.com The patent literature firmly establishes the compound as a valuable scaffold for creating diverse molecular architectures, particularly in the search for new therapeutic agents.
Commercial Availability and Research Chemical Suppliers
This compound is readily available from a variety of commercial suppliers that specialize in research chemicals and building blocks for synthesis. Its availability facilitates its use in both academic and industrial research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis. The compound is typically offered in various purities and quantities to suit different research needs. Below is a table of representative suppliers.
| Supplier | CAS Number | Product Name | Notes |
|---|---|---|---|
| Fisher Scientific (via eMolecules/Combi-Blocks) | 301666-92-2 | This compound | Offered with a purity of 95%. businesswire.com |
| CymitQuimica (via Apollo Scientific) | 301666-92-2 | This compound | Lists several synonyms for the compound. grandviewresearch.com |
| BLD Pharm | 301666-92-2 | This compound | Provides technical documents like NMR and HPLC data. openpr.com |
| Clearsynth | 301666-92-2 | This compound | Specifies the product is for research purposes only. globenewswire.com |
| Anichem | 787596-41-2 | Mthis compound | Supplier of the methyl ester analog. grandreportinsights.com |
| Ambeed | 787596-41-2 | Mthis compound | Lists the methyl ester and provides links to related products. ambeed.com |
Future Directions in Industrial and Applied Research
The future for this compound in industrial and applied research appears to be strongly rooted in the expansion of its use as a strategic building block in the pharmaceutical and agrochemical sectors.
In the pharmaceutical industry, the compound's proven utility in the synthesis of inhibitors for kinases like HPK1 and precursors for cardiovascular drugs opens up avenues for further exploration. google.comgoogle.com Future research will likely focus on leveraging the substituted pyridine (B92270) core of this compound to design and synthesize novel libraries of compounds. These libraries can be screened against a wide array of biological targets, potentially leading to the discovery of new drug candidates for various diseases. The development of more efficient and scalable synthetic routes utilizing this intermediate will also be a key area of industrial research to support the cost-effective production of new therapeutics.
In the agrochemical sector, pyridine derivatives are fundamental to the formulation of many modern herbicides, fungicides, and insecticides. grandviewresearch.comgrandreportinsights.com The global demand for more efficient and selective crop protection agents is a significant driver for innovation in this field. businesswire.comglobenewswire.com While specific applications of this compound in commercial pesticides are not yet widely patented, its structure is analogous to intermediates used in the synthesis of known herbicides. google.com Future applied research is expected to explore the potential of this compound as a precursor to new active ingredients for crop protection. There is a growing emphasis on developing "green chemistry" processes and sustainable agricultural solutions, and research may focus on creating more environmentally benign but effective pesticides from this versatile chemical intermediate. openpr.comusda.gov The continued growth of the pyridine derivatives market, driven by the needs of modern agriculture, suggests a promising future for compounds like this compound in this industry. businesswire.comgrandviewresearch.comgrandreportinsights.com
Conclusion and Future Research Directions
Summary of Key Research Findings on Ethyl 2-chloro-3-methylisonicotinate
This compound (CAS 301666-92-2) is a substituted pyridine (B92270) derivative that is recognized primarily as a heterocyclic building block in organic synthesis. bldpharm.com Its molecular structure, featuring a pyridine ring with chloro, methyl, and ethyl carboxylate substituents, offers several reactive sites for chemical modification. This positions the compound as a potentially valuable intermediate for the synthesis of more complex molecules.
While specific, in-depth research focusing exclusively on the applications of this compound is not extensively documented in publicly available literature, its role as a chemical intermediate is noted by various chemical suppliers. The presence of the chloro group at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution reactions, a common strategy for introducing diverse functional groups. The ester and methyl groups can also be subjected to various chemical transformations.
Research on closely related isomers, such as ethyl 2-chloro-4-methyl-nicotinate, highlights the potential utility of this class of compounds. For instance, ethyl 2-chloro-4-methyl-nicotinate serves as an intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine, a key precursor for the anti-AIDS drug Nevirapine. patsnap.comgoogle.com This underscores the potential for analogous applications of this compound in the development of novel pharmaceutical agents.
Identification of Promising Avenues for Future Academic Inquiry
The limited specific research on this compound presents a number of promising avenues for future academic investigation. These include:
Exploration of Novel Bioactive Molecules: A significant area for future research is the use of this compound as a scaffold for the synthesis of novel compounds with potential biological activity. Given that pyridine derivatives are integral to many pharmaceuticals, this compound could serve as a starting point for developing new drugs.
Development of New Synthetic Methodologies: The reactivity of the chloro, methyl, and ester groups on the pyridine ring can be further explored to develop novel synthetic routes. This could involve investigating its utility in cross-coupling reactions, CH-activation, or other modern synthetic transformations to create diverse molecular architectures.
Materials Science Applications: Pyridine-based ligands are known to form coordination complexes with various metals, leading to materials with interesting photophysical or catalytic properties. Future studies could investigate the potential of this compound and its derivatives as ligands for the development of new functional materials.
Challenges and Opportunities in Pyridine Carboxylate Research
The broader field of pyridine carboxylate research, to which this compound belongs, is characterized by both significant opportunities and persistent challenges.
Opportunities:
Vast Chemical Space: The pyridine ring can be functionalized at multiple positions, offering a vast and largely unexplored chemical space for the design of new molecules with tailored properties.
Medicinal Chemistry Relevance: Pyridine and its derivatives are prevalent in a wide range of clinically used drugs, indicating the continued importance of this scaffold in drug discovery.
Catalysis and Ligand Design: The nitrogen atom in the pyridine ring provides a coordination site for metals, making pyridine carboxylates valuable as ligands in catalysis and materials science.
Challenges:
Regioselective Functionalization: Achieving selective functionalization at specific positions of the pyridine ring, especially in the presence of multiple substituents, can be a significant synthetic challenge.
Purification and Isolation: The polarity of many pyridine derivatives can complicate purification and isolation processes, often requiring specialized chromatographic techniques.
Scale-up of Syntheses: Transitioning synthetic routes developed on a laboratory scale to larger, industrial-scale production can present logistical and economic challenges.
Q & A
What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-chloro-3-methylisonicotinate?
Answer:
To optimize synthesis, employ a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Use response surface methodology to identify optimal conditions for yield and purity.
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Validate reproducibility by repeating trials under identical conditions.
- Characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) to confirm functional group transformations .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, resolving positional isomerism or steric effects.
- Compare experimental shifts with computational predictions (e.g., DFT calculations).
- X-ray Crystallography:
- Mass Spectrometry (HRMS): Validate molecular formula and detect fragmentation patterns indicative of chlorine isotopes.
What methodologies are effective for analyzing the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing:
- Store samples at elevated temperatures (40–60°C) and humidity levels (75% RH) to simulate long-term degradation.
- Analyze degradation products using gas chromatography-mass spectrometry (GC-MS) .
- Kinetic Studies:
How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. computational predictions)?
Answer:
- Critical Analysis Workflow:
- Verify instrument calibration and sample purity (>95% by HPLC).
- Reconcile experimental NMR shifts with density functional theory (DFT) -generated chemical shifts (using software like Gaussian or ORCA).
- Investigate solvent effects (e.g., chloroform vs. DMSO-d6) on chemical shift variability.
- Cross-validate with IR spectroscopy to confirm functional group integrity.
- Case Study Example: Discrepancies in methyl group shifts may arise from conformational flexibility; use variable-temperature NMR to probe dynamic effects .
What computational approaches are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Mechanistic Modeling:
- Use molecular dynamics (MD) simulations to map reaction pathways and transition states.
- Calculate activation energies using ab initio methods (e.g., MP2 or CCSD(T)).
- Electrostatic Potential Maps:
How can researchers differentiate between regioisomeric byproducts during synthesis?
Answer:
- Chromatographic Separation:
- Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water).
- Spectroscopic Differentiation:
- Compare NOE (Nuclear Overhauser Effect) correlations in 2D NMR to identify spatial proximity of substituents.
- Analyze X-ray powder diffraction (XRPD) patterns to distinguish crystalline forms of isomers.
- Mass Spectrometry:
What strategies are recommended for resolving chiral impurities in this compound derivatives?
Answer:
- Chiral Chromatography:
- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD):
- Compare experimental CD spectra with simulated spectra from time-dependent DFT (TDDFT) .
- Enzymatic Resolution:
- Screen lipases or esterases for enantioselective hydrolysis of ester groups .
How should researchers design a study to investigate the compound’s potential as a ligand in coordination chemistry?
Answer:
- Ligand Screening:
- Synthesize metal complexes (e.g., with Cu(II), Pd(II)) and characterize via single-crystal X-ray diffraction .
- Analyze binding constants using UV-Vis titration or isothermal titration calorimetry (ITC) .
- Evaluate catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling).
- Computational Support:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
